![molecular formula C26H21ClN6O2 B2505957 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-77-4](/img/no-structure.png)

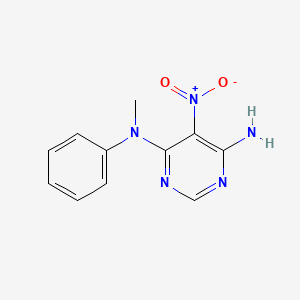

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" belongs to a class of tricyclic heterocycles that have been the subject of research due to their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their biological activities, which can provide insights into the possible characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives typically involves cyclization reactions and the use of various starting materials such as aniline or anthranilonitrile. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves cyclization of hydrazinoquinazolinone with one carbon donors . Another method includes a two-step synthesis starting with anthranilonitrile and a hydrazide to produce [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones . These methods could potentially be adapted for the synthesis of the compound .

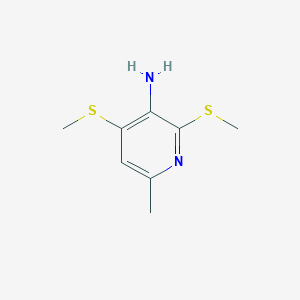

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a tricyclic core consisting of a quinazolinone fused with a triazole ring. The presence of substituents like chlorophenyl and phenylpiperazine carbonyl groups can significantly influence the compound's binding affinity and pharmacological profile. For example, the introduction of a 3-chlorophenyl group has been shown to contribute to H1-antihistaminic activity , while modifications at the 2-position of the triazoloquinazolinone core can affect benzodiazepine binding activity .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinones can be influenced by the nature of their substituents. The papers do not provide specific reactions for the compound , but they do suggest that the triazoloquinazolinone core is amenable to further functionalization. For example, the synthesis of these compounds often involves the formation of the triazole ring via cyclization, which is a key reaction in building the tricyclic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones are not explicitly detailed in the provided papers. However, it can be inferred that these compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents based on the nature of their substituents. The presence of a chlorophenyl group could potentially increase the lipophilicity of the compound, which may affect its pharmacokinetic properties .

Applications De Recherche Scientifique

H1-Antihistaminic Activity

This compound has been studied for its potential as an H1-antihistaminic agent. Research shows that various derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. For example, some compounds in this class have shown comparable or superior protection against histamine-induced bronchospasm in guinea pigs compared to standard drugs like chlorpheniramine maleate, with lower sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy et al., 2009), (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Potential

Certain derivatives of triazoloquinazolinones have been tested for anticancer activity. Research involving 5-amino-1-aryl-1H-1,2,3-triazoles and their fused polycyclic derivatives, including triazoloquinazolinones, has demonstrated selective influence on ovarian cancer cells and lung cancer cells, showing less toxicity than traditional drugs like doxorubicin (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antihypertensive Agents

Some derivatives of triazoloquinazolinones have been evaluated as potential antihypertensive agents. Research involving the synthesis of specific triazoloquinazolinone derivatives has shown satisfactory antihypertensive activity in animal models (Hsu et al., 2003).

Anticonvulsant Activity

Triazoloquinazolinone derivatives have also been investigated for their anticonvulsant activity. Some compounds in this series showed significant activity against seizures induced by maximal electroshock in mice, with wide margins of safety (Zhang et al., 2015).

Antimicrobial Activity

These compounds have demonstrated significant antimicrobial activity against various bacteria and fungi. Research on novel quinazolinones fused with triazole rings has shown effectiveness against gram-negative and gram-positive bacteria, as well as antifungal activity (Pandey et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 4-chloroaniline with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to yield the final product.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

1031623-77-4 |

Formule moléculaire |

C26H21ClN6O2 |

Poids moléculaire |

484.94 |

Nom IUPAC |

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)

![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)